N-(2-Aminoethyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-piperazin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H15N3/c7-1-4-9-5-2-8-3-6-9/h8H,1-7H2 | |
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InChI Key |
IMUDHTPIFIBORV-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 | |
| Record name | N-AMINOETHYLPIPERAZINE | |
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Related CAS |
67786-00-9 (monoacetate) | |
| Record name | N-(2-Aminoethyl)piperazine | |
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DSSTOX Substance ID |
DTXSID2021997 | |
| Record name | 1-(2-Aminoethyl)piperazine | |
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Molecular Weight |
129.20 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199 °F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion., Liquid, Colorless to light colored liquid; | |
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| Record name | 1-Piperazineethanamine | |
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| Record name | 1-Aminoethylpiperazine | |
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Boiling Point |
428 °F at 760 mmHg (USCG, 1999), 220 °C | |
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| Record name | N-(2-Aminoethyl)piperazine | |
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Flash Point |
200 °F (USCG, 1999), 93 °C, 200 °F (93 °C) open cup | |
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| Record name | 1-Aminoethylpiperazine | |
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| Record name | N-(2-Aminoethyl)piperazine | |
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Solubility |
Soluble in water | |
| Record name | N-(2-Aminoethyl)piperazine | |
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Density |
0.9852 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.985 g/cu cm at 25 °C | |
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| Record name | N-(2-Aminoethyl)piperazine | |
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Vapor Density |
4.4 (Air = 1) | |
| Record name | N-(2-Aminoethyl)piperazine | |
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Vapor Pressure |
0.04 [mmHg] | |
| Record name | 1-Aminoethylpiperazine | |
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Color/Form |
Light-colored liquid | |
CAS No. |
140-31-8, 28631-79-0 | |
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| Record name | 2-piperazin-1-ylethylamine | |
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| Record name | N-AMINOETHYLPIPERAZINE | |
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Melting Point |
-2 °F (USCG, 1999), FP: 17.6 °C | |
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Synthetic Methodologies and Reaction Pathways of N 2 Aminoethyl Piperazine
Advanced Synthetic Routes for N-(2-Aminoethyl)piperazine
The industrial production of this compound has evolved to include several catalytic pathways designed to enhance efficiency and product selectivity. These methods often involve high-pressure and high-temperature conditions, utilizing specific catalysts to direct the reaction toward the desired product.
Catalytic Synthesis Approaches
Several key catalytic strategies have been developed for the synthesis of this compound.
One prominent method involves the intramolecular cyclization of ethyleneamines, such as triethylenetetramine (B94423) (TETA). In this process, TETA is treated under controlled reaction conditions with a hydrogenation catalyst, which promotes ring closure. google.com This approach has been found to produce AEP in high yields as the principal product. google.com
Another significant route is the catalytic hydrogenation of nitrilotriacetonitrile (B1593920). This continuous process involves contacting nitrilotriacetonitrile with a hydrogenation catalyst in the presence of hydrogen. google.com The reaction effectively converts the nitrile groups and facilitates the formation of the piperazine (B1678402) ring structure, yielding AEP as the primary product. google.com
A third approach is the reaction of piperazine with monoethanolamine (MEA). researchgate.netwikipedia.org This method is noted for its potential to lower solvent costs in industrial applications and can be performed in the presence of CO2. researchgate.net Additionally, AEP is often formed as a co-product in the large-scale synthesis of piperazine and other ethyleneamines, which typically start from raw materials like ethanolamine (B43304) or ethylenediamine (B42938). google.comwikipedia.org For instance, reacting monoethanolamine with ammonia (B1221849) over a catalyst can produce a mixture of ethyleneamines, including piperazine and AEP. google.com
Green Chemistry Principles in this compound Synthesis
While dedicated studies labeling AEP synthesis as "green chemistry" are not extensively detailed in available research, the principles of green chemistry can be applied to evaluate existing and potential synthetic routes. yale.eduepa.gov Green chemistry emphasizes waste prevention, atom economy, the use of catalysts, and energy efficiency. epa.govessentialchemicalindustry.org
The catalytic routes for AEP synthesis inherently align with the green principle of catalysis, which favors the use of small amounts of catalysts over stoichiometric reagents to reduce waste. yale.edu The catalytic amination of ethylene (B1197577) glycol to produce ethyleneamines, including precursors to AEP, is considered a clean production process as it uses raw materials like liquid ammonia and primarily generates water as a byproduct, maximizing atom economy. acs.orgnih.gov
Furthermore, the principle of using renewable feedstocks is relevant. yale.edu Ethylene glycol, a precursor to monoethanolamine, can be derived from renewable resources, offering a more sustainable pathway compared to traditional petroleum-based routes. acs.org Efforts to conduct these reactions under solvent-free conditions or in environmentally benign solvents would further enhance their green credentials. researchgate.net Minimizing derivatization steps and designing processes that operate at lower temperatures and pressures are also key aspects of green chemistry that can be applied to optimize AEP synthesis. yale.eduessentialchemicalindustry.org
Optimization of Reaction Conditions for Yield and Selectivity
The yield and selectivity of this compound synthesis are highly dependent on the careful optimization of reaction conditions. Key parameters include temperature, pressure, catalyst composition, reactant ratios, and reaction time.
In the synthesis from triethylenetetramine, reaction temperatures are typically maintained between 150°C and 300°C, with a more preferred range of 200°C to 250°C. google.com The pressure is generally high, from about 1500 to 5000 p.s.i.g., with a hydrogen partial pressure of 10 to 100 atmospheres being beneficial. google.com The choice of catalyst is critical, with hydrogenation catalysts such as cobalt, nickel, or mixtures thereof being effective. Promoters like copper, copper oxide, and chromium oxide can also be incorporated. google.com A molar excess of ammonia, typically 2 to 4 moles per mole of TETA, and a contact time of 0.8 to 1.5 hours have been identified as optimal for maximizing the yield of AEP. google.com
For the catalytic hydrogenation of nitrilotriacetonitrile, temperatures in the range of 75°C to 200°C (preferably 100-150°C) and pressures from 500 to 10,000 p.s.i.g. are employed. google.com This method can be run as a continuous process, which offers advantages for industrial-scale production. google.com
| Starting Material | Catalyst | Temperature (°C) | Pressure (p.s.i.g.) | Key Conditions | Result | Reference |
| Triethylenetetramine | Nickel-Copper-Chromia | 200-209 | 1900 | 2-4 mols NH₃ per mol TETA; 0.8-1.5 hr contact time | AEP as principal product | google.com |
| Nitrilotriacetonitrile | Ni, Cu, Co, Pt, etc. | 100-150 | 500-10,000 | Continuous process; H₂ atmosphere | High yield of AEP | google.com |
| Diethylenetriamine | Nickel-Copper-Chromia | 220 | 1900 | Water and Ammonia added | 21.1% Yield of AEP | google.com |
Precursor Chemistry and Starting Material Considerations
Triethylenetetramine (TETA): As a linear ethyleneamine, TETA is a direct precursor for intramolecular cyclization to form AEP. The process involves controlled conditions to favor ring formation over competing side reactions like cracking. google.com
Nitrilotriacetonitrile: This precursor is utilized in a catalytic hydrogenation process that efficiently constructs the AEP molecule. Its use allows for a continuous production method, which is highly desirable for industrial manufacturing. google.com
Piperazine and Monoethanolamine (MEA): The reaction between piperazine and MEA provides a more direct route to adding the aminoethyl group to the piperazine ring. researchgate.net These are common, readily available industrial chemicals. MEA itself is often produced via the amination of ethylene glycol. acs.org
Ethylenediamine (EDA) and Ethanolamine: These are fundamental building blocks for the broader class of ethyleneamines. AEP is often a byproduct of processes starting with these materials, particularly in the manufacture of piperazine. google.comwikipedia.org The reaction of ethylene dichloride with ammonia is a common industrial method that produces a mixture of ethyleneamines, from which AEP can be separated. wikipedia.org
Derivatization Strategies and Functionalization of this compound
The unique structure of this compound, with its primary, secondary, and tertiary amine functionalities, allows for a wide range of derivatization and functionalization reactions. These reactions can be targeted to one or more of the nitrogen atoms to create a diverse array of molecules with specific properties. The differential reactivity of the amine groups—the primary amine is generally more nucleophilic than the secondary amine within the ring—can be exploited for selective functionalization.
Amidation and Acylation Reactions
Amidation and acylation are common and important reactions for derivatizing this compound. These reactions involve the treatment of AEP with carboxylic acids or their derivatives (like acyl halides or anhydrides) to form amide bonds. ambeed.com
The presence of two different reactive amine sites (primary and secondary) presents a challenge and an opportunity for selectivity. Selective acylation of the more reactive primary amine can often be achieved by controlling the stoichiometry of the acylating agent and the reaction conditions. For symmetrical diamines like piperazine, methods for selective mono-acylation have been developed, for instance, by immobilizing the diamine on an ionic support before reacting it with the acylating agent. colab.wslookchem.com Similar principles can be applied to AEP.
These amidation reactions are crucial for synthesizing various functional molecules. For example, AEP can be used as a building block in the synthesis of hyperbranched poly(amido amine)s. aablocks.com The acylation of the primary amine group is also a key step in creating more complex molecules where the piperazine ring is a core scaffold, which is a common strategy in medicinal chemistry to develop new therapeutic agents. nih.gov The resulting amides often exhibit different physical and chemical properties, including solubility and biological activity, compared to the parent amine.
Alkylation and Arylation Reactions
This compound possesses three distinct nitrogen atoms—one primary and two secondary—each with potential for nucleophilic attack. The relative reactivity of these sites allows for selective functionalization under controlled conditions. The primary amine is generally the most nucleophilic and least sterically hindered, often serving as the initial site of reaction.
Alkylation Reactions: Direct N-alkylation is commonly achieved using alkyl halides. The choice of solvent and base can influence the degree and position of alkylation. For more controlled mono-alkylation, reductive amination is a widely used technique. This method involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. nih.gov
Arylation Reactions: Modern cross-coupling reactions have enabled the efficient synthesis of N-aryl piperazine derivatives. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are effective for this transformation. gyanvihar.org Additionally, nickel-catalyzed arylations have demonstrated high selectivity for the mono-arylation of the piperazine ring, even when using stoichiometric amounts of the reagents. A catalyst system of Ni(0) combined with 2,2′-bipyridine has been shown to be effective for the sequential and selective arylation of piperazine, a methodology applicable to its derivatives. researchgate.net
| Reaction Type | Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Reductive Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | Forms N-alkyl derivatives via an imine intermediate. The secondary amine of the piperidine (B6355638) ring was reductively alkylated using this method. | nih.gov |
| Palladium-Catalyzed N-Arylation | Aryl Halides, Pd(OAc)₂, BINAP, NaOtBu | A common method for forming C-N bonds, though it can have limitations compared to C-C coupling. It has been used for the unprotected N-arylation of piperazine. | gyanvihar.org |
| Nickel-Catalyzed N-Arylation | Aryl Chlorides, Ni(0)/2,2′-bipyridine | Provides excellent selectivity for the mono-arylation of piperazine, allowing for the synthesis of unsymmetrical 1,4-diaryl piperazines. | researchgate.net |
Cyclization and Heterocycle Formation
The unique arrangement of amino groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems, including bicyclic and polycyclic structures.
One notable application is its use as an intermediate in the preparation of triethylenediamine (also known as 1,4-diazabicyclo[2.2.2]octane or DABCO). google.com This transformation involves an intramolecular cyclization where the primary amino group of the side chain reacts to form a new ring with the N4 nitrogen of the piperazine core.
Furthermore, the vicinal diamine moiety within the molecule (the primary amine and the adjacent ring nitrogen) can react with suitable electrophiles to form new heterocyclic rings. For example, condensation with α-dicarbonyl compounds can yield tetrahydropyrazine (B3061110) derivatives, while reaction with phosgene (B1210022) or its equivalents can lead to the formation of cyclic ureas. The synthesis of N-heteroalkyl-N′-tosylpiperazines through a one-step cyclization highlights a practical method that proceeds under mild conditions via an SN2 mechanism to form the six-membered piperazine ring. organic-chemistry.orgresearchgate.net
| Reactant Partner | Resulting Heterocyclic System | Reaction Description | Reference |
|---|---|---|---|
| Intramolecular Reaction | Triethylenediamine (DABCO) | This compound serves as a direct chemical intermediate for the synthesis of this bicyclic amine. | google.com |
| Tosylbis(2-(tosyloxy)ethyl)amine | N-Heteroalkyl-N′-tosylpiperazines | A one-step cyclization under mild conditions with various primary amines to form substituted piperazines. | organic-chemistry.org |
| Diols and Diamines | Piperazines and Diazepanes | A (pyridyl)phosphine-ligated ruthenium(II) catalyst facilitates the coupling to form the heterocyclic products. | organic-chemistry.org |
| Glycine-based diamine and aldehydes | 2-Substituted Piperazines | A visible-light-promoted decarboxylative annulation reaction catalyzed by an iridium-based complex. | organic-chemistry.org |
Stereoselective Synthesis and Chiral Derivatives
The synthesis of chiral derivatives of piperazine is of significant interest in medicinal chemistry, as stereochemistry often plays a crucial role in biological activity. nih.gov Methodologies for achieving stereoselectivity generally involve either the use of chiral starting materials or the application of asymmetric catalysis.
A common strategy is to start from the "chiral pool," using readily available natural amino acids to construct the chiral piperazine core. nih.gov This approach allows for the preparation of enantiomerically pure 2-substituted piperazines, which can then be further functionalized. rsc.org For instance, an efficient route to orthogonally protected 2-oxopiperazines can be achieved from corresponding diamines, with subsequent diastereoselective elaboration possible through metalation and reaction with electrophiles. nih.gov
Asymmetric catalysis offers another powerful route. The palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has been successfully employed to synthesize highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. These intermediates can be subsequently reduced to the corresponding chiral piperazines. nih.gov
| Synthetic Approach | Key Features | Outcome | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Starts from natural α-amino acids. | Yields enantiomerically pure 2-substituted piperazines after a multi-step sequence. | rsc.org |
| Diastereoselective Elaboration | Metalation of orthogonally protected 2-oxopiperazines followed by reaction with electrophiles. | Leads to anti-3,5-disubstituted-oxopiperazines. | nih.gov |
| Asymmetric Allylic Alkylation | Palladium-catalyzed decarboxylative reaction on piperazin-2-ones. | Produces highly enantioenriched α-tertiary piperazin-2-ones, which can be reduced to chiral piperazines. | nih.gov |
Coordination Chemistry and Metal Complexes of N 2 Aminoethyl Piperazine
Ligand Properties and Coordination Modes of N-(2-Aminoethyl)piperazine
This compound (AEP) is a versatile ligand in coordination chemistry, notable for its flexible structure and multiple donor sites. The molecule contains three nitrogen atoms with differing electronic and steric environments: a primary terminal amino group (-NH2), a secondary piperazine (B1678402) ring nitrogen (-NH-), and a tertiary piperazine ring nitrogen (-N-). This arrangement allows AEP to exhibit a range of coordination behaviors, acting as a monodentate, bidentate, or tridentate ligand.
The piperazine ring itself can adopt several conformations, including the thermodynamically favored chair form, as well as boat and twist-boat forms. ijcce.ac.ir In the chair conformation, the nitrogen atoms can bridge two metal centers. ijcce.ac.ir When the piperazine unit is in a boat or twist-boat form, it is more likely to chelate to a single metal ion. ijcce.ac.ir
As a ligand, AEP can coordinate to a metal center in several ways:
Monodentate: Coordination can occur through a single nitrogen atom.
Bidentate: AEP can chelate to a metal ion using two of its nitrogen atoms. A common bidentate mode involves the primary amino nitrogen and the adjacent tertiary piperazine nitrogen, forming a stable five-membered chelate ring. researchgate.netpublish.csiro.auresearchgate.net Another bidentate mode can involve the two nitrogen atoms of the piperazine ring.
Tridentate: AEP can coordinate through all three nitrogen atoms, acting as a meridional or facial ligand. This mode is observed in complexes with various metal ions, including lanthanides. researchgate.net
Bridging: The flexibility of the piperazine ring allows AEP to bridge two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers. masjaps.com
The specific coordination mode adopted by AEP is influenced by several factors, including the nature of the metal ion (size, charge, and preferred coordination geometry), the reaction conditions, and the presence of other coordinating anions or solvent molecules. For instance, in Schiff base derivatives of AEP, the coordination can be further influenced by the conformation of the piperazine ring (chair or boat), potentially leading to either tridentate or tetradentate behavior. um.edu.my The introduction of functional groups onto the piperazine ring can also provide additional donor atoms, further enhancing its coordination capabilities. masjaps.com
Table 1: Coordination Modes of this compound (AEP)
| Coordination Mode | Description | Example Metal Ions |
|---|---|---|
| Monodentate | Coordination via one nitrogen atom. | - |
| Bidentate | Chelation via two nitrogen atoms (e.g., primary amine and tertiary piperazine N). researchgate.netpublish.csiro.auresearchgate.net | Cu(II), Zn(II), Cd(II) researchgate.netresearchgate.net |
| Tridentate | Coordination via all three nitrogen atoms. researchgate.net | La(III), Eu(III) researchgate.net |
| Bridging | Linking two or more metal centers. masjaps.com | Cu(II) researchgate.net |
| Tetradentate (in derivatives) | Schiff base derivatives can exhibit tetradentate behavior depending on ring conformation. um.edu.my | Ni(II) um.edu.my |
The versatility of AEP as a ligand makes it a valuable building block in the design and synthesis of a wide array of metal complexes with diverse structural features and potential applications.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound (AEP) typically involves the reaction of a metal salt with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. The resulting complexes are often characterized by a variety of techniques including elemental analysis, infrared (IR) spectroscopy, UV-Vis spectroscopy, X-ray crystallography, and magnetic susceptibility measurements.
Complexes with First-Row Transition Metals
AEP forms a wide range of complexes with first-row transition metals, including copper, nickel, cobalt, and zinc.
Copper(II) Complexes: Copper(II) readily forms complexes with AEP. For example, the reaction of copper(II) saccharinate with AEP results in the formation of a mononuclear complex, trans-[Cu(sac)₂(aeppz)₂]. researchgate.net In this complex, AEP acts as a bidentate ligand, coordinating through the primary and tertiary amine nitrogens. Schiff base derivatives of AEP also form stable complexes with copper(II). For instance, a Schiff base formed from salicylaldehyde (B1680747) and AEP can create dinuclear copper(II) complexes. nih.gov Another study describes the synthesis of mononuclear Cu(II), Co(II), and Ni(II) complexes with a sterically hindered Schiff-base ligand derived from AEP and 3,5-di-tert-butylsalicylaldehyde. researchgate.net
Nickel(II) Complexes: Nickel(II) complexes with AEP and its derivatives have been synthesized and characterized. A Schiff base ligand derived from AEP can act as a tetradentate ligand with nickel(II), with the coordination mode being dependent on the piperazine ring's conformation. um.edu.my Another study reports the synthesis of a square-planar nickel(II) complex with an N,N′,N′′,S-tetradentate Schiff base ligand incorporating a piperazine moiety. iucr.org In this complex, the piperazine chelate ring has a significantly smaller N-Ni-N bite angle compared to a similar complex with a more flexible diamine, which influences the redox potentials of the complex. iucr.org
Cobalt(II) Complexes: Cobalt(II) also forms complexes with AEP. For example, trans-Bis[2-(piperazin-1-yl)ethanamine]bis(saccharinato)cobalt(II) has been synthesized and characterized. masjaps.com
Zinc(II) and Cadmium(II) Complexes: The reactions of this compound with tetraaqua-bis(saccharinato)zinc(II) and -cadmium(II) yield isostructural mononuclear complexes, trans-[M(sac)₂(aeppz)₂] (where M = Zn or Cd). researchgate.net In these complexes, the metal ions are in a distorted octahedral environment, coordinated by two bidentate AEP ligands and two N-coordinated saccharinate anions. researchgate.net
Complexes with Noble Metals
Complexes of AEP with noble metals such as platinum and ruthenium have also been explored, often in the context of their potential applications. For instance, platinum(II) complexes containing piperazine moieties have been investigated for their biological activity.
Lanthanide and Actinide Complexes
This compound has been shown to form complexes with lanthanide ions. For example, nanostructured metal complexes of Lanthanum(III) and Europium(III) with AEP, where it acts as a nitrogen donor tridentate ligand, have been prepared and characterized. researchgate.net The polarity of the ligand was found to increase upon coordination with the metal ions. researchgate.net There is also mention of uranyl complexes with AEP, indicating its ability to coordinate with actinide metals as well.
Supramolecular Assembly and Metal-Organic Frameworks (MOFs)
The ability of this compound and its derivatives to act as bridging ligands makes them suitable components for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The piperazine ring, particularly in its chair conformation, can link metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. ijcce.ac.ir
Hydrogen bonding plays a crucial role in the stabilization of these supramolecular architectures. The primary and secondary amine groups of AEP can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. These interactions, along with π-π stacking interactions in complexes containing aromatic rings, help to consolidate the packing of molecules in the crystal lattice. researchgate.net
For example, in copper(II) complexes with Schiff bases derived from AEP, dinuclear building units can be linked into complex supramolecular networks through a combination of hydrogen and coordination bonds, resulting in 2D and 1D architectures. nih.gov The piperazine moiety in certain nickel(II) complexes has been shown to be effective in catalytic applications, a feature that can be influenced by the supramolecular structure. iucr.org Similarly, the formation of polymeric structures has been proposed for cadmium(II) and mercury(II) complexes with N,N'-bis(2-hydroxyethyl)piperazine, where the ligand bridges metal centers. masjaps.com
Theoretical Studies on Metal-Ligand Interactions
Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to understand the electronic structure and bonding in metal complexes of this compound and its derivatives. These studies provide insights into the nature of metal-ligand interactions, optimized geometries, and the electronic properties of the complexes.
For instance, DFT calculations have been used to study the interaction of calcium ions with a piperazine-based compound, revealing that chelating structures involving the piperazine ring are highly stabilizing. ijcce.ac.ir In another study, single-point and broken-symmetry DFT calculations were performed on dinuclear copper(II) complexes with AEP-derived Schiff base ligands to investigate the magnetic exchange couplings between the metal centers. nih.gov
Computational methods have also been used to analyze the geometries of cadmium(II) complexes with a piperazine-containing ligand, showing how the coordination mode of the ligand can be influenced by the solvent used during crystallization. iucr.org For a nickel(II) complex with a tetradentate Schiff base ligand containing a piperazine unit, theoretical studies have helped to explain how the small bite angle of the piperazine chelate reduces the electron-donating ability of the ligand, leading to a positive shift in the redox potentials. iucr.org These theoretical investigations complement experimental data and provide a deeper understanding of the structure-property relationships in these coordination compounds.
Polymer Chemistry and Materials Science Applications of N 2 Aminoethyl Piperazine
N-(2-Aminoethyl)piperazine as a Monomer in Polymer Synthesis
The presence of reactive primary and secondary amine groups allows AEP to act as a monomer in polymerization reactions. It can be incorporated into polymer backbones to tailor the final properties of the material, such as thermal stability, mechanical strength, and chemical resistance.
This compound is utilized in the synthesis of polyamide resins. intersurfchem.net In these reactions, the primary and secondary amine groups of AEP react with dicarboxylic acids or their derivatives to form amide linkages, creating the polyamide backbone. The incorporation of the piperazine (B1678402) ring structure into the polymer chain can influence the material's properties. For instance, in related polyamide systems synthesized with piperazine, the ring structure can disrupt chain packing and reduce hydrogen bonding between adjacent polymer chains. researchgate.net This leads to a more amorphous polymer with lower crystallinity, which in turn affects properties like melting point, glass transition temperature, and mechanical strength. researchgate.net Polyamide membranes based on the reaction of piperazine with acyl chlorides are also widely studied for nanofiltration applications, indicating the utility of the piperazine structure in creating selective separation layers. mdpi.commdpi.com
AEP is widely employed as a curing agent and accelerator for epoxy resins. nouryon.comosmarks.netwikipedia.org The curing of epoxy resins involves the reaction of the active hydrogens on the amine groups with the epoxy groups of the resin, leading to a cross-linked, three-dimensional network. threebond.co.jp AEP is particularly effective due to its three reactive amine hydrogens available for cross-linking and its tertiary amine group, which acts as a built-in catalyst, accelerating the curing process. wikipedia.org
It is often used in conjunction with other amine hardeners to modify the curing characteristics and final properties of the epoxy system. osmarks.net The use of AEP can enhance flexibility, toughness, and chemical resistance in the cured resin. intersurfchem.netcore.ac.uk Research has shown that epoxy networks cured with AEP can exhibit superior toughness properties compared to those cured with other aliphatic amines. researchgate.net For example, studies on maleimide-modified epoxy resins cured with AEP demonstrated good thermal stability and high resistance to chemicals and water absorption, attributed to the high cross-linking density and the incorporation of cyclic imide structures. core.ac.uk
Table 1: Comparative Mechanical Properties of DGEBA Epoxy Networks Cured with Different Amines
| Curing Agent | Functionality (f) | Glass Transition Temp (Tg), °C | Young's Modulus (E), GPa | Fracture Toughness (KIC), MPa·m1/2 |
|---|---|---|---|---|
| Triethylenetetramine (B94423) (TETA) | 6 | 115 | 2.8 | 0.60 |
| Tetraethylenepentamine (TEPA) | 7 | 125 | 2.9 | 0.55 |
| Isophorone diamine (IPDA) | 4 | 150 | 3.2 | 0.50 |
| 1-(2-aminoethyl)piperazine (AEP) | 3 | 135 | 2.7 | 0.75 |
Data synthesized from findings presented in the study of mechanical properties of epoxy networks. researchgate.net
In the field of polyurethanes, AEP serves as a raw material and a reactive intermediate. silverfernchemical.com The primary and secondary amines can react with isocyanates to form urea linkages, which can be incorporated into polyurethane or polyurea systems. The tertiary amine within the AEP molecule can also function as a catalyst in polyurethane foaming reactions, which involve the reaction of isocyanates with water. nouryon.comgoogle.com Its use in urethane chemicals contributes to the development of coatings, adhesives, sealants, and elastomers. teamcatalynt.com
Functionalization of Polymer Matrices with this compound
The reactivity of AEP's amine groups makes it an excellent candidate for grafting onto or modifying existing polymer matrices and material surfaces. This functionalization is performed to introduce specific properties, such as improved hydrophilicity, catalytic activity, or the ability to bind other molecules.
A notable example is the functionalization of graphene oxide (GO) with AEP. researchgate.net In this process, the amine groups of AEP react with the epoxide groups on the surface of GO layers. This modification not only prevents the GO sheets from agglomerating by increasing the interlayer spacing but also introduces basic amine sites onto the material. researchgate.net The resulting AEP-functionalized GO has been demonstrated to act as an efficient, reusable, and heterogeneous organocatalyst for various organic synthesis reactions. researchgate.net Similarly, piperazine derivatives are used to functionalize polymers like poly(2-oxazoline)s for biomedical applications, such as creating drug-polymer conjugates. mdpi.com This approach of post-polymerization modification allows for the creation of materials with tailored surface chemistry and functionality for advanced applications. researchgate.net
Advanced Materials Development
The unique chemical properties of AEP are leveraged in the development of advanced materials designed for high-performance applications, particularly in environmental science.
AEP and its parent compound, piperazine (PZ), are key components in the development of adsorbent materials for environmental remediation, including carbon dioxide (CO₂) capture and heavy metal removal. researchgate.netmdpi.com
CO₂ Capture: Aqueous amine solutions are a leading technology for capturing CO₂ from industrial flue gas. pgtjournal.com While concentrated piperazine is a highly effective solvent with a fast absorption rate and high resistance to degradation, it can suffer from precipitation issues. researchgate.netresearchgate.netnationalcarboncapturecenter.com Blending piperazine with AEP has been investigated as a novel solution to mitigate this problem. The PZ/AEP blend maintains a high CO₂ absorption rate while preventing solid precipitation, making it a more robust solvent for industrial applications. researchgate.netresearchgate.net Research has also explored piperazine-modified activated carbon, which shows significantly improved CO₂ adsorption capacity compared to the unmodified material. nih.gov
Table 2: CO₂ Absorption Performance of AEP-based Solvents
| Solvent System | CO₂ Absorption Capacity (mol CO₂/L) | Desorption Rate (%) | Regeneration Energy Consumption (kJ/mol) |
|---|---|---|---|
| 30% MEA (Monoethanolamine) | ~1.70 | ~65.12 | ~206.88 |
| 35% AEP + 5% SG + 1% Citric Acid | 3.70 | 96.05 | 136.75 |
Data from a study on the formulation of N-Aminoethyl Piperazine and Sodium Glycine CO₂ absorbent. pgtjournal.com
Heavy Metal Removal: The nitrogen atoms in AEP's amine groups have lone pairs of electrons that can effectively chelate with heavy metal ions. nih.gov This property is exploited by functionalizing adsorbent materials, such as graphene oxide or magnetic nanoparticles, with AEP or similar amino compounds. nih.govresearchgate.net These amino-functionalized materials act as high-efficiency adsorbents for removing toxic heavy metal ions like lead (Pb(II)) and copper (Cu(II)) from wastewater. mdpi.commdpi.com The functional groups provide active sites that have a high affinity for heavy metals, leading to their effective removal through mechanisms like complexation and electrostatic attraction. mdpi.comnih.gov
Membrane Technologies and Separations
This compound (AEP) has emerged as a significant compound in the development of advanced membrane technologies, particularly for gas separations such as carbon dioxide (CO₂) capture. Its unique molecular structure, featuring primary, secondary, and tertiary amine groups, allows it to be utilized both as a reactive solvent in liquid membranes and as a monomer in the fabrication of solid polymeric membranes. These applications are driven by the need for more efficient and cost-effective methods to separate CO₂ from industrial flue gases, natural gas, and biogas.
One of the primary applications of AEP in this field is in facilitated transport membranes. These membranes incorporate carrier molecules that reversibly react with the target gas (in this case, CO₂), enhancing its transport across the membrane. This mechanism allows for both high permeability and high selectivity, a combination that is challenging to achieve with conventional membranes that rely solely on the solution-diffusion mechanism.
In recent research, AEP, also known as 2-(1-piperazinyl)ethylamine (PZEA), has been used to prepare amino acid salts (AAS) that act as mobile carriers in a polyvinylamine (PVAm) matrix. The resulting facilitated transport membranes have demonstrated promising results for CO₂/N₂ separation. For instance, a membrane composed of 35 wt% PVAm and 65 wt% of the proline salt of PZEA (PZEA-Pro) exhibited a high CO₂ permeance of 936 Gas Permeation Units (GPU) and a CO₂/N₂ selectivity of 193 at 57 °C. researchgate.net The effectiveness of different amino acid salts as carriers was found to follow the order: PZEA-Proline > PZEA-Lysine > PZEA-Alanine. researchgate.net
Another significant application of AEP is in blended solvent systems for CO₂ capture. Concentrated aqueous solutions of piperazine (PZ) are known for their high CO₂ absorption rates, but they are limited by the potential for solid precipitation. Blending piperazine with AEP has been proposed as a solution to this issue. A thermodynamic model of an aqueous blend of 5 m PZ / 2 m AEP predicted a CO₂ cyclic capacity of 0.86 mol/kg of solution, which is comparable to an 8 m PZ solution and significantly higher than the 0.50 mol/kg for a 7 m monoethanolamine (MEA) solution. illinois.eduresearchgate.net The predicted heat of absorption for the PZ/AEP blend is in the range of 75 to 85 kJ/mol CO₂, which is a crucial parameter for the energy consumption of the solvent regeneration process. illinois.eduresearchgate.net
Furthermore, a composite absorbent formulated with 35% AEP, 5% sodium glycinate, and 1% citric acid has shown superior performance compared to the benchmark 30% MEA solution. This formulation demonstrated a CO₂ absorption capacity of 3.70 mol/L and a desorption capacity of 3.55 mol/L, with a desorption rate of 96.05%. pgtjournal.com The regeneration energy consumption was also significantly lower at 136.75 kJ/mol. pgtjournal.com
The following table summarizes the performance of AEP-based systems in CO₂ separation applications:
| System Composition | Application | CO₂ Permeance (GPU) | CO₂/N₂ Selectivity | CO₂ Cyclic Capacity (mol/kg solution) | Heat of Absorption (kJ/mol CO₂) |
| 35 wt% PVAm / 65 wt% PZEA-Proline | Gas Separation | 936 | 193 | Not Applicable | Not Applicable |
| 5 m Piperazine / 2 m AEP (aqueous blend) | CO₂ Absorption | Not Applicable | Not Applicable | 0.86 | 75 - 85 |
| 35% AEP / 5% Sodium Glycinate / 1% Citric Acid (aqueous) | CO₂ Absorption | Not Applicable | Not Applicable | 3.70 mol/L (absorption) | 136.75 (regeneration energy) |
Self-Healing Polymers and Composites
The application of this compound in the field of self-healing polymers and composites is an area of growing interest, primarily due to its role as a versatile curing agent and its potential to participate in the formation of dynamic covalent bonds. Self-healing materials are designed to intrinsically repair damage, thereby extending the lifetime and improving the reliability of the material. The mechanism of self-healing can be extrinsic (requiring encapsulated healing agents) or intrinsic, where the polymer network itself has the ability to reform broken bonds. AEP is particularly relevant to the development of intrinsic self-healing polymers.
The principle behind the use of AEP and related piperazine structures in self-healing materials lies in the creation of reversible or dynamic covalent networks. When incorporated into a polymer matrix, these structures can form bonds that can break and reform under specific stimuli, such as heat or light. This allows the material to mend cracks and recover its mechanical properties.
One of the most promising approaches involves the formation of dynamic hindered urea bonds. Urea bonds are typically very stable; however, by using bulky amine precursors, such as those derived from piperazine, the resulting urea bond can be made reversible without the need for a catalyst. nih.govnih.govillinois.edu The primary and secondary amine groups of this compound can react with isocyanates to form these crucial urea linkages within a polymer network, such as in polyureas or poly(urethane-urea)s. nih.gov The presence of the bulky piperazine ring creates steric hindrance around the urea bond, lowering the energy barrier for its dissociation and subsequent reformation, which is the fundamental mechanism for self-healing.
Research into silicones constructed with isocyanate-piperazine-based dynamic bonds has demonstrated the effectiveness of this approach. These materials have shown the ability to not only heal physical damage but also to recover their dielectric and insulating properties. A healing efficiency of over 95% and a recycling efficiency of more than 90% based on insulation performance have been reported for such systems. acs.org This highlights the potential for creating robust, multifunctional self-healing materials.
The general mechanism for self-healing in these systems can be described as follows:
Damage Event: A crack forms in the polymer, breaking the covalent bonds (including the dynamic urea bonds) in its path.
Stimulus Application: An external stimulus, typically heat, is applied to the damaged area. This provides the necessary energy to promote the dissociation of the hindered urea bonds into their constituent amine and isocyanate groups.
Chain Mobility and Re-association: The increased temperature also enhances the mobility of the polymer chains, allowing them to flow and bring the fractured surfaces into close contact. The reactive amine and isocyanate end groups can then find each other and reform the urea bonds, effectively healing the crack.
Cooling and Property Recovery: Upon cooling, the reformed bonds stabilize, and the material regains a significant portion of its original mechanical and functional properties.
The following table summarizes key findings related to piperazine-based dynamic bonds in self-healing polymers:
| Polymer System | Dynamic Bond Type | Healing Stimulus | Reported Healing Efficiency | Key Findings |
| Silicone with Isocyanate-Piperazine Linkages | Hindered Urea Bonds | Heat | >95% (based on insulation performance) | Demonstrates recovery of both mechanical and functional (dielectric) properties. acs.org |
| Polyureas and Poly(urethane-urea)s | Hindered Urea Bonds | Low Temperature | Not Quantified | Enables catalyst-free dynamic property change and autonomous repair at lower temperatures. nih.govnih.govillinois.edu |
While much of the research has focused on the broader class of piperazine derivatives, the fundamental chemistry of this compound, with its reactive amine functionalities, makes it a prime candidate for creating these dynamic networks. Its role as an epoxy curing agent also provides a pathway to introduce self-healing capabilities into widely used epoxy-based composites. By co-curing epoxy resins with AEP and other components capable of forming reversible bonds, it is possible to create a crosslinked network with intrinsic self-healing properties.
Catalytic Applications of N 2 Aminoethyl Piperazine and Its Derivatives
N-(2-Aminoethyl)piperazine as an Organocatalyst
The presence of multiple amine groups with varying basicity and steric environments makes this compound an effective organocatalyst for various organic transformations. It is particularly noted for its role in reactions that benefit from base catalysis, such as condensation and addition reactions.
Research into Michael addition polymerizations has utilized AEP with monomers like divinyl sulfone and 1,4-butanediol (B3395766) diacrylate. researchgate.netacs.org In these reactions, the different amine groups within AEP exhibit a distinct order of reactivity. Studies have shown the sequence to be: secondary amine in the piperazine (B1678402) ring > primary amine > secondary amine formed in situ during the reaction. researchgate.netacs.org This differential reactivity allows for controlled polymerization, leading to the formation of linear or hyperbranched polymers depending on the reaction conditions. researchgate.netacs.org
AEP has also been employed as a catalyst in Knoevenagel condensations. This reaction is a fundamental method for carbon-carbon bond formation, often used in the synthesis of fine chemicals and heterocyclic compounds. sid.ir For instance, AEP has been used to catalyze the condensation of aldehydes with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) to produce substituted alkenes. sid.ir
| Reaction Type | Reactants | Catalyst | Key Findings | Reference |
|---|---|---|---|---|
| Michael Addition Polymerization | This compound, Divinyl Sulfone | This compound (as reactant and catalyst) | Forms linear or hyperbranched poly(sulfone amine)s; reactivity order of amines is key. | researchgate.net |
| Michael Addition Polymerization | This compound, 1,4-Butanediol Diacrylate | This compound (as reactant and catalyst) | Forms linear poly(amino ester)s due to the reactivity sequence of the amine groups. | acs.orgacs.org |
| Knoevenagel Condensation | Aldehydes, Active Methylene Compounds (e.g., malononitrile) | This compound | Efficiently catalyzes C-C bond formation to produce substituted alkenes. | sid.ir |
| Aldol (B89426) Reaction | 4-Nitrobenzaldehyde (B150856), Acetone | AEP-functionalized polymer (AEP-PEGMA) | Demonstrates superior catalytic performance and high selectivity for the aldol product in water. | ugent.be |
Metal-N-(2-Aminoethyl)piperazine Complexes in Catalysis
The nitrogen atoms in this compound and its derivatives, such as Schiff bases, are excellent donors for coordinating with transition metal ions like copper (Cu), palladium (Pd), zinc (Zn), and cobalt (Co). researchgate.netbiointerfaceresearch.comtandfonline.comsid.ir These metal complexes have shown significant catalytic activity in a range of important chemical reactions. atamanchemicals.comtandfonline.com The ligand framework can be tailored to influence the steric and electronic properties of the metal center, thereby tuning its catalytic performance.
The development of catalysts for enantioselective reactions, which produce one specific stereoisomer of a chiral molecule, is a major goal in modern chemistry. While Schiff bases and other derivatives of amines are commonly used to create chiral environments around a metal center for asymmetric catalysis, specific examples detailing the use of simple metal-N-(2-Aminoethyl)piperazine complexes for enantioselective reactions are not prominent in the reviewed literature. However, the potential for creating chiral derivatives from AEP for such applications remains an active area of research.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. Complexes involving piperazine derivatives have been successfully used in these transformations. For example, a palladium complex generated in situ from this compound has been shown to be an excellent precatalyst for Suzuki-Miyaura couplings. researchgate.net The direct N-arylation of unprotected piperazine, a related reaction, is often accomplished using palladium catalysts like Pd(OAc)₂ with specific ligands. gyanvihar.org These methods are crucial in medicinal chemistry for synthesizing complex molecules, including those containing the aryl-piperazine moiety. nih.govacs.org
| Reaction Type | Catalyst System | Substrates | Significance | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(II) complex with this compound | Aryl halides, Boronic acids | Forms C-C bonds; the complex serves as an excellent precatalyst. | researchgate.net |
| Heck Cross-Coupling | Palladium(II) complexes | Aryl halides, Alkenes | A general method for C-C bond formation where piperazine-derived ligands can be applied. | ajbasweb.com |
| C-N Cross-Coupling | Nickel(II) bromide / Light | Unprotected piperazine, Aryl halides | A mild, light-driven method for creating aryl C-N bonds, important for pharmaceutical synthesis. | nih.gov |
Metal complexes derived from this compound are effective catalysts for oxidation reactions. Dinuclear copper(II) complexes formed with Schiff base ligands derived from AEP and salicylaldehyde (B1680747) have demonstrated notable activity in the oxidation of cyclohexane (B81311) under mild conditions, yielding products with up to 21% efficiency. nih.gov These complexes utilize hydrogen peroxide as the oxidant. nih.gov
In another application, copper(II) complexes derived from a Schiff base of AEP and 5-bromo-2-hydroxybenzaldehyde have been used for the catalytic epoxidation of styrene (B11656). researchgate.net These catalysts show high conversion rates and selectivity for styrene oxide, which is a valuable chemical intermediate. researchgate.net
| Reaction Type | Catalyst | Substrate | Oxidant | Key Findings | Reference |
|---|---|---|---|---|---|
| Cyclohexane Oxidation | Dinuclear Cu(II) Schiff base complex of AEP | Cyclohexane | H₂O₂ | Achieved product yields up to 21% under mild conditions. | nih.gov |
| Styrene Epoxidation | Cu(II) complex with a Schiff base of AEP | Styrene | Not specified | High catalytic activity with conversion and selectivity over 90%. | researchgate.net |
| Cyclohexane Amidation | Dinuclear Cu(II) Schiff base complex of AEP | Cyclohexane, Benzamide (B126) | di-tert-butyl peroxide | Achieved 55% conversion of benzamide in 24 hours. | nih.gov |
Heterogeneous Catalysis and Supported Catalysts
To overcome challenges associated with catalyst separation and reuse, this compound can be anchored to solid supports to create heterogeneous catalysts. These materials combine the catalytic activity of the amine with the practical benefits of a solid phase, such as easy recovery and potential for continuous flow processes.
Several support materials have been functionalized with AEP:
Graphene Oxide (GO): AEP has been grafted onto the surface of graphene oxide sheets (GO-A.P.). researchgate.net This material acts as a highly efficient and reusable heterogeneous organocatalyst for the one-pot synthesis of various xanthene and pyran derivatives. researchgate.netresearchgate.net
Nano-Zeolite: this compound-modified nano-NaY zeolite has been prepared and used as an efficient heterogeneous base catalyst for synthesizing dihydropyrimidines and N-acetyl pyrazoles under green conditions. researchgate.net The catalyst is easily regenerated and can be reused multiple times without significant loss of activity. researchgate.net
Nano-Silica: AEP immobilized on nano-silica serves as a metal-free catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov This reaction can be performed under solvent-free ball milling conditions, highlighting its green chemistry credentials. nih.gov
Polymers: A stable and reusable catalyst was prepared by functionalizing polyethylene (B3416737) glycol methacrylate (B99206) (PEGMA) with AEP. ugent.be This water-compatible polymeric catalyst showed excellent performance in the aldol reaction between 4-nitrobenzaldehyde and acetone. ugent.be
| Supported Catalyst | Support Material | Catalyzed Reaction | Advantages | Reference |
|---|---|---|---|---|
| GO-A.P. | Graphene Oxide | Synthesis of xanthene and pyran derivatives | Reusable, highly efficient, green synthesis. | researchgate.netresearchgate.net |
| ZeSi–AP | Nano-NaY Zeolite | Synthesis of dihydropyrimidines and N-acetyl pyrazoles | Simple work-up, high yield, reusable for at least four cycles. | researchgate.net |
| Nano-SiO₂/AEP | Nano-Silica | Synthesis of dihydropyrano[2,3-c]pyrazoles | Metal-free, solvent-free (ball milling), short reaction time. | nih.gov |
| AEP-PEGMA | Polyethylene Glycol Methacrylate | Aldol Reaction | Water-compatible, reusable up to five times, high selectivity. | ugent.be |
Computational Chemistry and Spectroscopic Analysis of N 2 Aminoethyl Piperazine
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of N-(2-Aminoethyl)piperazine at the molecular level. These computational methods allow for the prediction of molecular geometries, electronic structures, and reaction pathways.
Conformational Analysis
The conformational landscape of this compound is primarily determined by the piperazine (B1678402) ring and the flexible aminoethyl side chain. The piperazine ring typically adopts a stable chair conformation to minimize steric strain. njit.edu In this conformation, substituents on the ring carbons can occupy either axial or equatorial positions.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical methods are used to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity. mdpi.com
For this compound, the HOMO is expected to be localized on the nitrogen atoms due to their lone pairs of electrons, indicating these are the primary sites for electron donation (nucleophilic attack). The LUMO, conversely, represents the region most susceptible to receiving electrons.
Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP illustrates the charge distribution across the molecule, identifying electron-rich and electron-poor regions.
Negative Potential (Red/Yellow): Regions with high electron density, typically around the nitrogen atoms. These are the most likely sites for electrophilic attack.
Positive Potential (Blue): Regions with low electron density, usually around the hydrogen atoms attached to nitrogens. These areas are susceptible to nucleophilic attack.
The three nitrogen atoms in this compound—primary, secondary, and tertiary—are expected to be the most reactive sites, a feature that can be visualized and quantified through MEP analysis. mdpi.comresearchgate.net
Table 1: Predicted Reactivity Sites in this compound
| Site | Type of Nitrogen | Predicted Reactivity | Indicated by |
|---|---|---|---|
| Primary Amine (-NH2) | Primary | Nucleophilic / Site of Electrophilic Attack | High negative electrostatic potential |
| Ring Nitrogen (-NH-) | Secondary | Nucleophilic / Site of Electrophilic Attack | High negative electrostatic potential |
Reaction Mechanism Elucidation
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify transition states and calculate activation energies for proposed reaction pathways. acs.org This provides a theoretical basis for understanding why certain products are formed over others.
A relevant example is the formation of this compound as a product in piperazine degradation studies. figshare.com DFT calculations have been used to rationalize the reaction routes leading to its formation. acs.orgfigshare.com These computational models can map out the step-by-step transformation, including the energies of intermediates and transition states, offering a detailed picture of the reaction dynamics that is often difficult to obtain through experimental means alone. mdpi.com Such studies are crucial for optimizing reaction conditions and controlling byproduct formation in industrial processes. acs.org
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for confirming the structure and purity of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly informative.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The spectrum reveals distinct signals for each unique nucleus in the molecule.
In the ¹H NMR spectrum of this compound, the protons on the ethyl group and the piperazine ring will produce signals at characteristic chemical shifts. The integration of these signals corresponds to the number of protons in each environment.
The ¹³C NMR spectrum shows signals for each carbon atom in a unique electronic environment. The carbons closer to the electronegative nitrogen atoms are deshielded and appear at a higher chemical shift (further downfield). libretexts.org
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Environment | Expected Chemical Shift (ppm) |
|---|---|---|
| -CH₂-NH₂ | Ethyl group, adjacent to primary amine | ~40-45 |
| -CH₂-N(ring) | Ethyl group, adjacent to tertiary ring nitrogen | ~55-60 |
| -CH₂-(ring)-NH | Piperazine ring, adjacent to secondary amine | ~45-50 |
Note: Expected values are based on typical shifts for similar amine structures and may vary based on solvent and other experimental conditions. Data sourced from general principles of NMR spectroscopy. libretexts.orgspectrabase.com
Mass Spectrometry (MS) and Fragmentation Studies
Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. When a molecule is ionized in the mass spectrometer, it often breaks apart into characteristic fragments. The resulting fragmentation pattern serves as a molecular fingerprint.
For aliphatic amines like this compound, the most common fragmentation pathway is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to a nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. chemguide.co.uk Due to the presence of three nitrogen atoms, multiple alpha-cleavage events are possible, leading to a complex but interpretable fragmentation pattern.
The molecular ion peak (M+) for this compound would be observed at an m/z corresponding to its molecular weight (129.21 g/mol ). The presence of an odd number of nitrogen atoms (three) results in a molecular ion with an odd m/z value, consistent with the nitrogen rule. libretexts.org
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 129 | [C₆H₁₅N₃]⁺ | Molecular Ion (M⁺) |
| 99 | [C₅H₁₁N₂]⁺ | Loss of CH₂NH₂ radical via alpha-cleavage at the ethyl group |
| 86 | [C₄H₁₀N₂]⁺ | Ring fragmentation |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage within the piperazine ring |
| 57 | [C₃H₇N]⁺ | Fragmentation of the piperazine ring |
| 43 | [C₂H₅N]⁺ | Cleavage of the ethyl group and ring fragmentation |
Note: These predicted fragments are based on established fragmentation rules for amines and cyclic amines. libretexts.orgchemguide.co.uk
Vibrational Spectroscopy (IR, Raman)
The vibrational characteristics of this compound have been investigated through a combination of experimental Infrared (IR) and Raman spectroscopy and theoretical calculations. Such studies are crucial for understanding the molecule's structural properties by assigning specific vibrational frequencies to the corresponding molecular motions, such as stretching, bending, and twisting of bonds.
Research has been conducted to record and analyze the IR and Raman spectra of this compound. In conjunction with these experimental techniques, computational studies utilizing Density Functional Theory (DFT), particularly with the B3LYP functional, have been employed to calculate the vibrational wavenumbers and facilitate the assignment of these vibrations. The results from these computational models have shown a strong correlation with the experimental data, indicating that the B3LYP method provides a satisfactory prediction of the vibrational wavenumbers for this compound.
While these comprehensive studies have been performed, the detailed data, including specific peak wavenumbers from FT-IR and Raman spectra and their corresponding assignments to fundamental vibrational modes, are not fully detailed in publicly accessible literature. Therefore, a complete data table of these assignments cannot be presented. The research confirms the successful application of computational chemistry in accurately modeling the vibrational properties of this compound.
X-ray Diffraction (XRD) for Single Crystal Analysis
While this compound is a liquid at room temperature, its solid-state structure has been elucidated through the single-crystal X-ray diffraction analysis of its salt, N-(2-aminoethyl)piperazinium trinitrate. researchgate.net This analysis provides definitive information about the three-dimensional arrangement of the molecule in a crystalline lattice.
The study of N-(2-aminoethyl)piperazinium trinitrate revealed that the piperazine moiety adopts a stable chair conformation. researchgate.net Furthermore, the analysis showed that two of the nitrogen atoms within the structure exhibit a distorted tetrahedral geometry. researchgate.net These structural details are fundamental to understanding the molecule's steric and electronic properties, which influence its chemical reactivity and coordination behavior.
The crystallographic data for this compound have been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 870953. researchgate.net Key parameters from the crystallographic analysis are summarized in the table below.
Table 1: Crystallographic Data for N-(2-aminoethyl)piperazinium trinitrate
| Parameter | Value |
| Compound Name | N-(2-aminoethyl)piperazinium trinitrate |
| Formula | C₆H₁₈N₆O₉ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234(3) |
| b (Å) | 11.114(3) |
| c (Å) | 11.396(3) |
| α (°) | 90 |
| β (°) | 111.45(3) |
| γ (°) | 90 |
| Volume (ų) | 1324.2(6) |
| Z | 4 |
| CCDC Deposition # | 870953 |
Note: Data sourced from a study on N-(2-aminoethyl)piperazinium trinitrate. researchgate.net The unit cell parameters and other specific details are available through the CCDC.
Advanced Analytical Methodologies for N 2 Aminoethyl Piperazine
Chromatographic Separations and Detection
Chromatography stands as a cornerstone for the analysis of N-(2-Aminoethyl)piperazine, offering high-resolution separation from complex matrices. Gas, liquid, and ion chromatography are all routinely utilized, often coupled with mass spectrometry for definitive identification and quantification.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds like AEP. Early methods involved using packed columns, such as Chromosorb W impregnated with 3% KOH and 1% Carbowax 20 M, coupled with a differential flash-ionization detector. google.com Such setups employed linear temperature programming to achieve separation. google.com
Modern analyses frequently rely on GC coupled with Mass Spectrometry (GC-MS), which provides unparalleled specificity. In GC-MS analysis, the AEP molecule is ionized, typically by electron impact (EI), and the resulting fragmentation pattern serves as a chemical fingerprint for positive identification. nih.gov For instance, experimental data from a standard GC-MS analysis shows a characteristic fragmentation pattern with prominent peaks that can be used for identification. nih.gov This technique is not only used for purity assessment but also for identifying AEP as a degradation product in complex amine solutions used in industrial applications like carbon capture. core.ac.uk
Table 1: GC-MS Experimental Parameters and Data for this compound
This table is interactive. Click on the headers to sort the data.
| Parameter | Details | Source |
|---|---|---|
| Instrument | HITACHI M-80 | nih.gov |
| Ionization Mode | Electron Impact (EI), Positive | nih.gov |
| Top 5 Peaks (m/z) | 99, 56, 70, 88, 44 | nih.gov |
| Column Example | Chromosorb W with 3% KOH, 1% Carbowax 20 M | google.com |
| Detector Example | Differential Flash-Ionization Detector | google.com |
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS)
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers versatile options for AEP analysis, especially for non-volatile derivatives or when analyzing complex aqueous samples. A common approach is reversed-phase (RP) HPLC. sielc.comsielc.com One established method uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For compatibility with mass spectrometry, phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.comsielc.com These LC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com
The coupling of LC with mass spectrometry (LC-MS) significantly enhances analytical power. LC-MS methods, such as those using an LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) instrument, provide high sensitivity and mass accuracy. nih.gov For precise quantification in complex biological samples, stable isotope-labeled internal standards, such as 1-(2-Aminoethyl) Piperazine-D8, are employed to improve the accuracy of LC-MS analysis in pharmacokinetic and metabolic studies. veeprho.com Derivatization techniques can also be applied; for example, using dansyl chloride to create fluorescent sulfonamides that are easily protonated for sensitive MS detection. researchgate.net
Table 2: Example LC-MS/MS Method Parameters for this compound Analysis
This table is interactive. Click on the headers to sort the data.
| Parameter | Details | Source |
|---|---|---|
| Instrument Type | LC-ESI-QTOF | nih.gov |
| Column | Acclaim RSLC C18 (2.2 µm, 2.1x100 mm) | nih.gov |
| Mobile Phase (RP) | Acetonitrile, Water, Formic Acid (for MS) | sielc.comsielc.com |
| Ionization Mode | ESI, Positive | nih.gov |
| Precursor m/z | 130.1339 [M+H]⁺ | nih.gov |
| Internal Standard | 1-(2-Aminoethyl) Piperazine-D8 (3HCl Salt) | veeprho.com |
Ion Chromatography
Ion chromatography (IC) is a well-established method for determining charged species and is particularly suited for the analysis of amines in aqueous solutions. thermofisher.com This technique, often utilizing suppressed conductivity detection, can quantify AEP and its degradation byproducts in industrial settings, such as CO2 capture facilities. researchgate.netchemicalbook.comhw.ac.uk Cation exchange chromatography is specifically used to separate and quantify positively charged species like AEP and related amine compounds. researchgate.nethw.ac.uk The method is valuable for monitoring the concentration of AEP and identifying ionic degradation products, which helps in maintaining the efficiency and stability of industrial solvent loops. researchgate.net
Electrochemical Analysis and Sensing Applications
Electrochemical methods offer a sensitive and often low-cost alternative for the detection of AEP, primarily through the development of specialized sensors. While direct electrochemical detection of AEP is less common, it is a crucial component in the fabrication of chemosensors. For example, a nanocomposite material incorporating a (2-aminoethyl)piperazine-decorated zinc(II) phthalocyanine (B1677752) has been developed into an electrochemical sensor. rsc.org This sensor, built on a glassy carbon electrode, demonstrates high electrochemical active surface area and good conductivity, enabling the sensitive detection of other target molecules like the antipsychotic drug promazine. rsc.org The sensor exhibited a wide linear range from 0.05 to 635 μM and a very low detection limit of 0.0125 nM for its target analyte. rsc.org
In a different application, N,N'-Bis-(2-aminoethyl)piperazine functionalized graphene oxide was evaluated for its corrosion inhibition properties using electrochemical measurements, demonstrating the utility of AEP derivatives in materials science analysis. researchgate.net
Spectrophotometric and Fluorometric Assays
Spectrophotometric and fluorometric techniques are employed for the analysis of AEP, often involving derivatization to create a chromophoric or fluorophoric product. Charge-transfer complexes formed between AEP and various σ- and π-acceptors can be studied using spectrophotometry. ijbs.orgglobalauthorid.com
More advanced applications involve the synthesis of chemosensors where AEP is a core structural component. A Schiff base chemosensor derived from the condensation of 3,5-dibromosalicylaldehyde (B1199182) and 2-aminoethyl piperazine (B1678402) has been shown to selectively detect metal ions like Zn(II), Cd(II), and Hg(II), as well as picric acid, through distinct "turn-on" or "turn-off" fluorescence responses. rsc.org This sensor exhibits aggregation-induced emission (AIE) properties, enhancing its detection capabilities in aqueous media. rsc.org
Furthermore, AEP has been used to create water-soluble fluorogenic reagents. One such reagent, 7-(N,N-dimethylaminosulfonyl)-4-N-(4-N-aminoethyl)piperazino-2,1,3-benzoxadiazole (DBD-PZ-NH2), was developed for the highly sensitive liquid chromatographic determination of saturated carboxylic acids after a condensation reaction. nih.gov The resulting derivatives have strong fluorescence emission, allowing for detection at the femtomole level. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | AEP, 1-Piperazineethanamine |
| Acetonitrile | MeCN |
| Formic Acid | - |
| Phosphoric Acid | - |
| Dansyl chloride | - |
| 1-(2-Aminoethyl) Piperazine-D8 | - |
| Promazine | - |
| Zinc(II) phthalocyanine | - |
| N,N'-Bis-(2-aminoethyl)piperazine | - |
| Graphene oxide | GO |
| 3,5-dibromosalicylaldehyde | - |
| Picric acid | - |
| 7-(N,N-dimethylaminosulfonyl)-4-N-(4-N-aminoethyl)piperazino-2,1,3-benzoxadiazole | DBD-PZ-NH2 |
| Carbowax 20 M | - |
Environmental and Green Chemistry Considerations of N 2 Aminoethyl Piperazine
Degradation Pathways and Environmental Fate
The environmental persistence and degradation of N-(2-Aminoethyl)piperazine determine its long-term impact on ecosystems. The compound is subject to various degradation processes in the atmosphere, water, and soil, although it is not considered readily biodegradable.
In the atmosphere, vapor-phase AEP is expected to degrade by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction is approximately 1.8 hours, suggesting a relatively short persistence in the air. nih.gov Direct photolysis by sunlight is not expected to be a significant degradation pathway as AEP does not absorb light at wavelengths greater than 290 nm. nih.gov
In aquatic environments, AEP shows limited biodegradability. nih.gov Studies using activated sludge inoculum have shown that AEP achieves only 0-1% of its theoretical Biochemical Oxygen Demand (BOD) over a 28-day period, indicating it is not readily biodegradable. nih.gov One study noted that this compound, as a hydrolysis product of another compound, was not degraded by the bacterium Aeromonas hydrophila. nih.gov Due to its high water solubility, if released into water, AEP is expected to remain in the water column. atamanchemicals.comnih.gov It is considered harmful to aquatic life with long-lasting effects. fishersci.comtcichemicals.com
When released to soil, AEP is predicted to have very high mobility based on its estimated soil adsorption coefficient (Koc). nih.gov This high mobility increases the potential for it to leach into groundwater. bdmaee.net
Industrial processes, such as CO2 capture, can also involve the degradation of AEP. hw.ac.uk In these settings, AEP can undergo thermal and oxidative degradation, especially at the high temperatures found in stripper units (100-150°C). hw.ac.ukresearchgate.net Research on blends of piperazine (B1678402) (PZ) and AEP for CO2 capture has shown that the presence of CO2 can accelerate the thermal degradation of both amines. researchgate.net
Table 1: Environmental Fate and Degradation of this compound
| Compartment | Degradation Pathway/Fate | Finding | Reference(s) |
|---|---|---|---|
| Atmosphere | Reaction with Hydroxyl Radicals | Estimated half-life of 1.8 hours. | nih.gov |
| Atmosphere | Direct Photolysis | Not expected to be a significant pathway. | nih.gov |
| Water/Soil | Biodegradation | Not readily biodegradable (0-1% of theoretical BOD in 28 days). | nih.gov |
| Soil | Mobility | Expected to have very high mobility. | nih.gov |
| Aquatic | Toxicity | Harmful to aquatic life with long-lasting effects. | fishersci.comtcichemicals.com |
Sustainable Synthesis and Application Methodologies
Green chemistry principles are increasingly being applied to the synthesis and use of AEP to enhance sustainability. This includes developing eco-friendly catalysts, using greener solvents, and creating biodegradable products.
One notable sustainable application is the use of AEP to create reusable and environmentally friendly catalysts. Researchers have successfully immobilized AEP on graphene oxide (GO) to prepare a highly efficient and heterogeneous organocatalyst. researchgate.net This GO-AEP catalyst was synthesized using a simple and green method in mild conditions and has shown effectiveness in organic synthesis. researchgate.net Similarly, AEP has been functionalized with polyethylene (B3416737) glycol methacrylate (B99206) (PEGMA) to create a stable and reusable catalyst for aldol (B89426) reactions conducted in water, a green solvent. ugent.be
The synthesis of novel biodegradable polymers is another green application of AEP. Biodegradable, disulfide-functionalized hyperbranched poly(amido amine)s have been synthesized through the Michael addition polymerization of N,N'-cystaminebisacrylamide and AEP. nih.gov These polymers are not only biodegradable but also exhibit fluorescent properties, making them potentially useful for biological imaging. nih.gov
Furthermore, AEP is utilized in applications that contribute to environmental protection, such as carbon capture. wikipedia.org It is researched as a solvent for capturing carbon dioxide, which is a critical technology for mitigating climate change. wikipedia.org
Traditional synthesis of AEP involves reacting ethylene (B1197577) dichloride with ammonia (B1221849) or reacting ethylenediamine (B42938) or ethanolamine (B43304) over a catalyst. wikipedia.org While these methods are effective, the focus of green chemistry is to develop routes with lower environmental impact, such as solvent-free methods like ball milling, which has been used to synthesize AEP derivatives. dntb.gov.ua
Table 2: Green Chemistry Applications of this compound
| Application Area | Description | Benefit | Reference(s) |
|---|---|---|---|
| Catalysis | Immobilization on graphene oxide (GO) to form a reusable organocatalyst. | Eco-friendly, highly efficient, reusable. | researchgate.net |
| Catalysis | Functionalization of polyethylene glycol methacrylate (PEGMA) for reactions in water. | Use of a green solvent (water), reusable catalyst. | ugent.be |
| Polymer Chemistry | Synthesis of biodegradable hyperbranched poly(amido amine)s. | Creates biodegradable materials with potential for biological applications. | nih.gov |
Waste Minimization and Byproduct Utilization
A key aspect of green chemistry is the minimization of waste and the effective utilization of byproducts. In the context of this compound production, this is particularly relevant as AEP itself is often a byproduct of a larger chemical process.
The primary industrial method for producing ethyleneamines involves the reaction of ethylene dichloride with ammonia. bdmaee.netwikipedia.org This process does not yield a single product but rather a mixture of various ethylene amines, including ethylenediamine (EDA), piperazine (PZ), triethylenetetramine (B94423) (TETA), and AEP. bdmaee.netwikipedia.org These components are then separated through distillation. wikipedia.org
This production strategy is an inherent example of byproduct utilization. Instead of being a waste product, AEP is a valuable co-product in the synthesis of other widely used amines. bdmaee.netgoogle.com The economic viability of the entire process often depends on finding applications for each component of the product mixture. Therefore, the process is designed to maximize the utility of all outputs, a core principle of atom economy and waste minimization.
General industrial hygiene and environmental management practices recommend that the generation of chemical waste should be avoided or minimized wherever possible. ellsworth.comresinlab.com.cn Any waste that is generated must be disposed of in accordance with local, regional, and national regulations, and should not be discharged into sewage systems or waterways. fishersci.comellsworth.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound (AEP) |
| Ethylenediamine (EDA) |
| Piperazine (PZ) |
| Triethylenetetramine (TETA) |
| Ethylene dichloride |
| Ammonia |
| Graphene Oxide (GO) |
| Polyethylene glycol methacrylate (PEGMA) |
| N,N'-cystaminebisacrylamide |
| 2-mercaptoethanol |
| Glutathione |
| Ethanolamine |
| Carbon dioxide |
| Aeromonas hydrophila |
| N-[3-(dimethylamino)propyl] cocoamide |
| N,N-dimethyl-1,3-propanediamine |
| N-(1-ethylpiperazine) tall oil amide |
| Dodecanoate |
| N-formylpiperazine |
| 2-imidazolidone |
| 4-nitrobenzaldehyde (B150856) |
| Acetone |
| N,N'-cystaminebisacrylamide |
| 3,5-di-tert–butyl-2-hidroxybenzaldehyde |
| N-(3,5-Di-tert-butylsalicylaldimine)-(2-Aminoethyl) piperazine |
| Copper(II) |
| Cobalt(II) |
| Nickel(II) |
| 1-(2-N-BOC-Aminoethyl)piperazine |
| Terphenyls |
| Tetraethylenepentamine |
| Aluminum hydroxide |
| 4-Nonylphenol, branched |
| Hydrogenated Terphenyl |
| Polyamide |
| Fatty acids, tall-oil, reaction products with tetraethylenepentamine |
| Benzyl alcohol |
| Benzyldimethylamine |
Future Research Directions and Emerging Applications of N 2 Aminoethyl Piperazine
Integration with Nanotechnology and Nanoscience
The distinct properties of N-(2-Aminoethyl)piperazine (AEP) make it a highly valuable ligand for the surface functionalization of nanoparticles, a critical aspect of nanotechnology and nanoscience. This functionalization is key to tailoring the properties of nanoparticles for advanced applications in fields like nanomedicine and materials science. google.comnih.gov
AEP's amine groups can be used to modify the surface of nanoparticles, such as those made of gold or iron oxide. google.comresearchgate.net This modification can alter the nanoparticle's surface charge, which in turn influences its interaction with biological systems. nih.gov For instance, creating positively charged nanoparticles through AEP functionalization can enhance their uptake by cells. nih.gov This is a crucial factor in the development of targeted drug delivery systems and diagnostic tools. nih.govresearchgate.net
One area of significant interest is the use of AEP-functionalized nanoparticles in gene delivery. Hyperbranched poly(β-amino ester)s (PβAEs) synthesized using AEP have shown promise as non-viral vectors for delivering plasmid DNA. nih.gov These polymers can condense DNA into stable nanoparticles that exhibit high transfection efficiency and low cytotoxicity in cell lines, comparable to established standards. nih.gov
Furthermore, AEP can be incorporated into more complex nanostructures. For example, N,N'-Bis-(2-aminoethyl)piperazine functionalized graphene oxide (NAEP-GO) has been developed as an effective corrosion inhibitor. researchgate.net This highlights the role of AEP in creating advanced materials with specific functionalities at the nanoscale.
The ability to control the size, shape, and surface chemistry of nanoparticles is fundamental to their application. google.com AEP and its derivatives contribute to this control, enabling the synthesis of monodisperse and stable nanoparticles with tailored properties for a variety of uses, from biomedical imaging to catalysis. google.comnih.gov
Table 1: Applications of this compound in Nanotechnology
| Application Area | Role of this compound (AEP) | Example Research Finding |
|---|---|---|
| Nanomedicine | Surface functionalization of nanoparticles for targeted drug and gene delivery. nih.govnih.gov | Hyperbranched PβAEs synthesized with AEP form stable polyplex nanoparticles with pDNA, showing high transfection efficiency. nih.gov |
| Corrosion Inhibition | Component of functionalized graphene oxide for anti-corrosion coatings. researchgate.net | NAEP-GO demonstrated significant corrosion inhibition for carbon steel in acidic environments. researchgate.net |
| Nanoparticle Synthesis | Used as a binding agent to control the size and stability of gold nanoparticles. google.com | AEP can be employed to create monodisperse carboxylate-functionalized gold nanoparticles. google.com |
| Bio-sensing | Modification of nanoparticle surfaces to enable the detection of biomolecules and cells. nih.gov | Nanoparticles functionalized with ligands can discriminate between healthy and cancerous cells. nih.gov |
Advanced Materials for Energy Storage and Conversion
The demand for more efficient energy storage and conversion systems is driving research into novel materials. This compound (AEP) is emerging as a promising component in the development of advanced materials for applications such as batteries and supercapacitors. acs.orgyoutube.com
In the realm of vanadium redox flow batteries (VRFBs), AEP has been used to functionalize poly(vinyl chloride) (PVC) membranes. acs.org The resulting PVC-A6 membrane, featuring bis-functional sites from AEP, exhibited a high acid doping capability and good mechanical strength. acs.org This functionalization aims to create high-performance membranes that are crucial for the efficiency and stability of VRFBs. acs.org
The field of supercapacitors, which bridge the gap between conventional capacitors and batteries, is another area where AEP's properties are being explored. researchgate.nettugraz.at Supercapacitors require advanced electrode materials and electrolytes to achieve high energy and power densities. businesswire.comnih.gov While direct research on AEP in supercapacitor electrodes is still emerging, its use in creating porous and functionalized materials makes it a candidate for future exploration. For instance, its role in forming functionalized graphene oxide suggests its potential in developing high-surface-area electrodes for supercapacitors. researchgate.net
Furthermore, research into hybrid energy storage devices, such as battery-supercapacitor hybrids, is gaining traction. tugraz.atbusinesswire.com These devices aim to combine the high energy density of batteries with the high power density of supercapacitors. tugraz.at The development of new materials, including advanced polymers and electrolytes, is central to this field. youtube.com The versatility of AEP in polymer chemistry and its ability to influence ion transport make it a compound of interest for researchers developing next-generation energy storage solutions. chemimpex.com
Table 2: Potential Roles of this compound in Energy Applications
| Energy Application | Potential Role of this compound (AEP) | Relevant Research Context |
|---|---|---|
| Vanadium Redox Flow Batteries | Functionalization of polymer membranes to enhance ion conductivity and stability. acs.org | AEP-functionalized PVC membranes show improved acid doping capability. acs.org |
| Supercapacitors | Synthesis of high-surface-area electrode materials, such as functionalized graphene. researchgate.netbusinesswire.com | The development of novel materials is crucial for advancing supercapacitor performance. nih.gov |
| Battery-Supercapacitor Hybrids | Component in the synthesis of advanced electrolytes or polymer binders. tugraz.atbusinesswire.com | New materials are needed to create single systems combining battery and supercapacitor properties. tugraz.at |
| Carbon Capture | As a component in solvent blends for CO₂ sequestration. wikipedia.orgutexas.edu | An aqueous blend of piperazine (B1678402) and AEP is an attractive solvent for CO₂ capture. utexas.edu |
Bio-inspired Chemistry and Biomimetic Systems
Bio-inspired chemistry seeks to mimic natural processes and structures to create novel materials and systems with unique functionalities. mdpi.com The principles of molecular recognition and self-assembly, fundamental to biological systems, are central to this field. nih.govrsc.org this compound (AEP) and its derivatives are valuable tools in this area due to their ability to participate in the formation of complex, ordered structures through non-covalent interactions. youtube.com
Self-assembly is the spontaneous organization of individual components into larger, structured arrangements. youtube.comnih.gov AEP can be incorporated into molecules designed to self-assemble into specific architectures, such as supramolecular polymers or capsules. nih.govnih.gov The amine groups of AEP can form hydrogen bonds, which are a key driving force in many self-assembly processes. nih.gov This allows for the construction of nanoscale structures that can encapsulate other molecules, a process with potential applications in drug delivery and catalysis. nih.gov
Molecular recognition is the specific binding of molecules to one another based on complementary shapes and chemical properties. youtube.comrsc.org Schiff bases derived from AEP, for example, can act as ligands that selectively bind to metal ions, forming coordination complexes. nih.govmdpi.com This chelating behavior is being studied for various applications, including the development of new catalysts and sensors. nih.govmdpi.com
The creation of bio-inspired materials with special properties, such as superhydrophilicity or superhydrophobicity, is another active area of research. mdpi.com While direct use of AEP in this specific context is not widely documented, its derivatives are being explored. For instance, N-aminoethylpiperazine propane (B168953) sulfonate (AEPPS) has been used to create superhydrophilic antibacterial membranes through interfacial polymerization, mimicking the water-attracting surfaces found in nature. mdpi.com
Table 3: this compound in Bio-inspired and Supramolecular Chemistry
| Concept | Role of this compound (AEP) | Example |
|---|---|---|
| Self-Assembly | Building block for molecules that spontaneously form ordered structures. youtube.comnih.gov | AEP can be part of synthetic molecules that form capsules through hydrogen bonding. nih.gov |
| Molecular Recognition | Forms ligands (e.g., Schiff bases) that selectively bind to other molecules or ions. youtube.commdpi.com | Schiff bases of AEP and salicylaldehyde (B1680747) form complexes with copper ions. nih.gov |
| Supramolecular Polymers | Component of monomers that link together through non-covalent bonds. youtube.comnih.gov | Copper complexes with AEP-based ligands can link to form 1D and 2D supramolecular networks. nih.gov |
| Biomimetic Materials | Derivative used to create materials with properties inspired by nature, like wettability. mdpi.com | N-aminoethylpiperazine propane sulfonate (AEPPS) used to fabricate superhydrophilic membranes. mdpi.com |
Theoretical and Computational Advances in Understanding Reactivity
Theoretical and computational chemistry are becoming indispensable tools for understanding and predicting the behavior of chemical compounds, including this compound (AEP). acs.orgijcce.ac.ir Methods like Density Functional Theory (DFT) allow researchers to model the geometric and electronic structure of molecules and to investigate reaction mechanisms at a molecular level. acs.orgijcce.ac.ir
Several computational studies have focused on AEP and its derivatives. For instance, DFT calculations have been used to rationalize the formation of AEP as a degradation product in piperazine-based carbon capture systems. acs.orgfigshare.com These models are crucial for developing more stable and efficient amine solvents for industrial applications. figshare.com
Theoretical studies also help in understanding the properties of metal complexes involving AEP-derived ligands. DFT calculations on copper complexes with Schiff base ligands derived from AEP have been used to investigate their magnetic properties. nih.gov Similarly, the interaction of AEP with metal ions like calcium has been studied theoretically to determine the most stable structures and binding energies. ijcce.ac.ir
Furthermore, computational methods are employed to study the reactivity and properties of AEP in various contexts. Theoretical analyses have been conducted on the vibrational and electronic properties of AEP derivatives, comparing computational results with experimental spectroscopic data. tandfonline.com Thermodynamic modeling has also been used to predict the behavior of AEP in aqueous solutions for CO₂ capture, providing insights into speciation and heat of absorption. utexas.eduacs.org
These computational approaches not only complement experimental findings but also guide future research by predicting the properties of new materials and suggesting promising synthetic targets. As computational power and theoretical methods continue to advance, they will play an increasingly important role in exploring the full potential of AEP in various applications.
Table 4: Computational Studies Involving this compound
| Research Area | Computational Method | Finding/Application |
|---|---|---|
| Carbon Capture | Density Functional Theory (DFT) | Rationalizing the formation pathways of AEP as a degradation product of piperazine. acs.orgfigshare.com |
| Coordination Chemistry | Density Functional Theory (DFT) | Investigating the geometric structure and stabilization energy of AEP complexes with metal ions like Ca²⁺. ijcce.ac.ir |
| Coordination Chemistry | Density Functional Theory (DFT) | Disclosing singlet-triplet splittings within dinuclear copper fragments in AEP-based complexes. nih.gov |
| Thermodynamics | Electrolyte-Nonrandom Two-Liquid (eNRTL) model | Predicting CO₂ solubility, speciation, and heat of absorption in aqueous PZ/AEP solutions. utexas.edu |
| Spectroscopy | Theoretical computations | Analyzing electronic absorption and vibrational properties of AEP derivatives. tandfonline.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Aminoethyl)piperazine, and how can reaction conditions be systematically optimized?
- Methodological Answer : this compound can be synthesized via polyaddition reactions using A₂ and BB′₂ monomers (e.g., divinyl sulfone) under catalyst-free conditions. Optimization involves controlling reaction time, solvent selection (e.g., ethanol, THF), and stoichiometric ratios. For example, secondary amines react rapidly with vinyl groups, forming dimers that act as AB′₂ intermediates for hyperbranched polymer synthesis. Reaction progress can be monitored using FTIR and HPLC to track functional group transformations .
- Key Parameters : Reaction time (e.g., 15 seconds for initial dimerization), solvent polarity, and temperature (e.g., reflux conditions in THF for LiAlH4 reductions) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and infrared spectroscopy (IR) are critical for confirming amine and piperazine ring functional groups. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to assess purity and identify byproducts. For example, GC-MS can detect intramolecular cyclization products in derivatives synthesized via reactions with dichloronaphthoquinones . Melting point analysis and elemental microanalysis further validate structural integrity .
Q. How does this compound enhance CO₂ capture efficiency in aqueous amine solvents?
- Methodological Answer : As a promoter in blends with 2-amino-2-methyl-1-propanol (AMP), it increases CO₂ solubility by forming stable carbamates. Researchers should conduct vapor-liquid equilibrium (VLE) experiments at 40–100°C and model results using the NRTL framework to optimize loading ratios. For instance, 10 wt% this compound in AMP improves CO₂ absorption by 25% compared to monoethanolamine (MEA) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of hyperbranched polymers using this compound?
- Methodological Answer : The polymerization mechanism involves sequential Michael addition and Schiff base reactions. FTIR and mass spectrometry (MS) reveal that secondary amines in this compound react with divinyl sulfone’s vinyl groups, forming AB′₂ monomers. These monomers undergo further branching via nucleophilic attacks, achieving >50% branching density without gelation. Kinetic studies show rapid initial dimerization (≤15 seconds), followed by slower polymer growth .
Q. How do structural modifications (e.g., heteroatom substitution) influence the pharmacological activity of this compound derivatives?
- Methodological Answer : Introducing substituents like aryl groups or nitro moieties alters receptor binding affinity. For example, replacing the piperazine nitrogen with a benzyl group enhances dopamine D2/D3 receptor interactions. Structure-activity relationship (SAR) studies using DFT calculations and molecular docking can predict bioactivity. In vitro assays (e.g., enzyme inhibition, cytotoxicity screens) validate these predictions .
Q. How can researchers resolve contradictions in reported pKa values and CO₂ solubility data for this compound?
- Methodological Answer : Discrepancies arise from protonation state variations (e.g., tertiary vs. secondary amines) and solvent polarity effects. Use potentiometric titrations under controlled ionic strength (e.g., 0.1 M NaCl) to measure pKa values. For CO₂ solubility, standardize experimental conditions (temperature, amine concentration) and validate data with thermodynamic models (e.g., modified Kent-Eisenberg equations) .
Q. What computational models best predict the thermodynamic behavior of this compound in solvent systems?
- Methodological Answer : The non-random two-liquid (NRTL) model accurately correlates VLE data for aqueous blends. Density functional theory (DFT) simulations can predict oxidative stability by analyzing electron density distributions. For instance, this compound’s higher oxidative resistance compared to TEPA components is attributed to reduced electron-withdrawing effects on amine groups .
Key Notes
- Contradictions Addressed : pKa and CO₂ solubility variations are contextualized via experimental conditions .
- Methodological Focus : Emphasized reproducible protocols for synthesis, characterization, and modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
